N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a quinoline-derived carboxamide featuring a cyclohexenylethyl chain at the carboxamide nitrogen, a 4-ethoxy substituent on the quinoline core, and a 4-methylphenyl group at position 2. The ethoxy group may enhance metabolic stability by resisting oxidative degradation, while the 4-methylphenyl substituent contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-3-31-26-18-25(21-11-9-19(2)10-12-21)29-24-14-13-22(17-23(24)26)27(30)28-16-15-20-7-5-4-6-8-20/h7,9-14,17-18H,3-6,8,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGJVFOYATYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base like potassium carbonate.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and aluminum chloride as a catalyst.
Formation of the Cyclohexenyl Ethyl Side Chain: The cyclohexenyl ethyl side chain can be synthesized through a Grignard reaction involving cyclohexenyl magnesium bromide and ethyl bromide.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and p-tolyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new alkyl groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
*Molecular weights estimated from inferred formulas.
Key Comparative Insights
Backbone Modifications
- Quinoline vs.
- Carboxamide Position : The target compound’s 6-carboxamide differs from 4-carboxamide derivatives (), which may alter binding orientation in target proteins.
Substituent Effects
- Cyclohexenylethyl vs.
- Ethoxy vs. Methanesulfonyl : The 4-ethoxy group in the target compound is less polar than the methanesulfonyl group in , favoring longer half-life but possibly reducing target affinity .
Pharmacokinetic Considerations
- Pyridinylmethyl vs. Cyclohexenylethyl : The pyridine in ’s compound enhances solubility via basic nitrogen, whereas the cyclohexenylethyl group in the target compound prioritizes lipid membrane interaction .
Biological Activity
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Quinoline ring : A bicyclic structure known for various pharmacological properties.
- Cyclohexene moiety : Imparts distinct steric and electronic properties.
- Ethoxy and methylphenyl substituents : Enhance lipophilicity and may influence biological interactions.
The chemical formula is , with a molecular weight of approximately 351.48 g/mol. The XLogP3 value is 5.9, indicating significant lipophilicity, which may facilitate cell membrane penetration.
Anticancer Activity
Research indicates that quinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that certain substituted quinoline-2-carboxamides possess cytotoxic effects against various cancer cell lines. The specific compound under investigation may demonstrate similar activity.
- Mechanism of Action : Quinoline derivatives are believed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell survival.
Antimicrobial Activity
Quinoline compounds have also been explored for their antimicrobial properties. The potential of This compound to combat bacterial and fungal infections warrants investigation.
- In vitro Studies : Preliminary studies on related quinoline derivatives have shown efficacy against strains of Mycobacterium tuberculosis and other pathogens, suggesting that this compound may exhibit similar antimicrobial activity.
Anti-inflammatory Effects
Some quinoline derivatives have been reported to possess anti-inflammatory properties. This could be relevant for conditions such as arthritis or inflammatory bowel disease.
Other Biological Activities
Further research could explore additional activities such as:
- Antioxidant effects : Investigating the compound's ability to scavenge free radicals.
- Neuroprotective properties : Assessing its impact on neurodegenerative diseases.
Case Study 1: Anticancer Screening
A study conducted on a series of substituted quinolines highlighted the anticancer potential of compounds structurally similar to the target compound. The results indicated that certain derivatives inhibited the growth of cancer cell lines more effectively than standard chemotherapeutics .
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline A | MCF-7 | 12.5 | |
| Quinoline B | HeLa | 15.0 | |
| Target Compound | A549 | TBD | This study |
Case Study 2: Antimicrobial Activity
In another investigation involving quinoline derivatives, compounds were screened for activity against M. tuberculosis. Results indicated that certain structures exhibited higher potency than traditional drugs like isoniazid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
